MOG (35-55), human
Description
This compound is a synthetic linear peptide composed of 23 amino acid residues, featuring a racemic mixture (DL-configuration) at multiple stereocenters. The sequence includes methionine (Met), glutamic acid (Glu), valine (Val), glycine (Gly), tryptophan (Trp), tyrosine (Tyr), arginine (Arg), proline (Pro), phenylalanine (Phe), serine (Ser), histidine (His), leucine (Leu), asparagine (Asn), and lysine (Lys). The DL-configuration at undefined stereocenters (≥12) suggests reduced stereochemical specificity, which may influence its biological activity, stability, and interactions compared to enantiomerically pure peptides .
Key structural features:
- Charge profile: Positively charged residues (Arg, Lys) dominate, with Glu contributing negative charge.
- Hydrophobicity: Hydrophobic residues (Trp, Phe, Tyr, Val, Leu) and glycine enhance conformational flexibility.
- Potential applications: Peptides with similar sequences are studied in autoimmune disease models (e.g., myelin oligodendrocyte glycoprotein (MOG)-derived peptides) .
Properties
Molecular Formula |
C120H179N35O28S |
|---|---|
Molecular Weight |
2592.0 g/mol |
IUPAC Name |
6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133) |
InChI Key |
JZTWEKCSWFQBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant method for synthesizing peptides of this length and complexity. The process involves sequential addition of protected amino acid residues to a growing peptide chain anchored to a solid resin.
Key Steps in SPPS for this Compound:
- Resin Selection: A suitable resin such as Wang resin or Rink amide resin is chosen depending on the desired C-terminal functionality (free acid in this case suggests Wang resin).
- Amino Acid Protection: The α-amino groups are protected typically by Fmoc (9-fluorenylmethoxycarbonyl) groups, while side chains are protected by appropriate groups to prevent side reactions (e.g., t-butyl for serine, trityl for histidine).
- Coupling Reagents: Activation of the carboxyl group of the incoming amino acid is achieved using reagents such as HBTU, HATU, or DIC in the presence of bases like DIPEA.
- Incorporation of DL-Amino Acids: Both D- and L- forms of amino acids are introduced as racemic mixtures, which requires careful monitoring to ensure correct incorporation and minimize epimerization.
- Deprotection and Washing: After each coupling, the Fmoc group is removed by treatment with piperidine in DMF, followed by washing steps.
- Cleavage and Side-Chain Deprotection: After the full sequence assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers to remove side-chain protecting groups.
Solution-Phase Peptide Synthesis
For certain segments or when SPPS is challenging due to steric hindrance or sequence complexity, solution-phase synthesis may be employed. This involves:
- Coupling protected amino acids or peptide fragments in solution using carbodiimide or uronium salt chemistry.
- Purification of intermediates by chromatography.
- Final assembly of peptide fragments by fragment condensation.
Purification Methods
Post-synthesis, the crude peptide requires purification to remove truncated sequences, deletion peptides, and side products.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification, using gradients of water and acetonitrile with acid modifiers (e.g., trifluoroacetic acid).
- Analytical HPLC and Mass Spectrometry: Used for monitoring purity and confirming molecular weight.
Analytical Characterization
- Amino Acid Analysis: Hydrolysis of the peptide followed by chromatographic analysis (HPLC with pre-column derivatization using OPA and FMOC reagents) allows quantification of constituent amino acids and verification of sequence composition.
- Chiral Analysis: Methods such as chiral HPLC or capillary electrophoresis can determine the ratio of D- and L-amino acids in the final product.
- Mass Spectrometry: MALDI-TOF or ESI-MS confirms the molecular weight and sequence integrity.
Detailed Data Tables
Table 1. Amino Acid Properties Relevant to Synthesis
| Amino Acid | Protection Group (Side Chain) | Notes on Synthesis Challenges |
|---|---|---|
| DL-Methionine | None or Trt | Sensitive to oxidation; requires inert atmosphere |
| DL-Glutamic acid | OtBu | Acidic side chain; prone to side reactions |
| DL-Valine | None | Sterically hindered, may require longer coupling |
| Glycine | None | Smallest amino acid, generally facile coupling |
| DL-Tryptophan | Boc or Trt | Sensitive to acid and oxidation |
| DL-Tyrosine | tBu | Phenolic OH requires protection |
| DL-Arginine | Pbf or Mtr | Basic side chain; requires strong protection |
| DL-Proline | None | Cyclic structure; influences peptide conformation |
| DL-Phenylalanine | None | Aromatic side chain; standard coupling |
| DL-Serine | tBu | Hydroxyl group requires protection |
| DL-Histidine | Trt | Imidazole ring protection needed |
| DL-Leucine | None | Hydrophobic, standard coupling |
| DL-Asparagine | Trt | Amide side chain, prone to deamidation |
| DL-Lysine | Boc or Mtt | Basic side chain, multiple protection strategies |
Table 2. Typical SPPS Cycle Parameters
| Step | Reagents/Conditions | Duration | Notes |
|---|---|---|---|
| Fmoc Deprotection | 20% Piperidine in DMF | 5-20 min | Efficient removal of Fmoc group |
| Washing | DMF (3x) | 1 min each | Removes residual piperidine |
| Amino Acid Coupling | Fmoc-AA (3 eq), HBTU/HATU (3 eq), DIPEA | 30-60 min | Double coupling for hindered AAs |
| Washing | DMF (3x) | 1 min each | Removes excess reagents |
| Final Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 2-3 hours | Removes peptide from resin and side-chain protecting groups |
Research Findings and Notes
- The use of racemic DL-amino acids in peptide synthesis can lead to mixtures of diastereomers, which may complicate purification and characterization.
- Oxidation-sensitive residues such as methionine and tryptophan require synthesis under inert atmosphere or with antioxidants to prevent degradation.
- Analytical methods including HPLC with OPA and FMOC derivatization provide reliable quantification of amino acids post-hydrolysis, essential for confirming sequence fidelity.
- Recent advances allow simultaneous determination of L- and D-amino acids in peptides, which is critical for compounds containing DL-residues.
- The peptide’s solubility and folding properties may be influenced by the presence of multiple proline residues and charged side chains, affecting synthesis yield and purification efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The peptide backbone is susceptible to hydrolysis under acidic or basic conditions :
-
Acid hydrolysis (6M HCl, 110°C): Cleaves peptide bonds but destroys Trp, Met, Cys, and Tyr residues .
-
Base hydrolysis : Degrades Arg, Gln, and Asn residues via β-elimination or deamination .
Key hydrolytic vulnerabilities :
| Position | Residue | Stability Concerns |
|---|---|---|
| 1 | Met | Acid-sensitive (sulfur oxidation risk) |
| 4 | Trp | Degrades in acidic conditions |
| 5 | Tyr | Susceptible to iodination/nitration |
Oxidation Reactions
Methionine (Position 1) and Tryptophan (Position 4) are primary oxidation targets:
-
Met oxidation : Forms methionine sulfoxide/sulfone under H₂O₂ or atmospheric O₂ .
-
Trp oxidation : Generates kynurenine derivatives via singlet oxygen or metal-catalyzed pathways .
Oxidation conditions :
| Oxidizing Agent | Target Residues | Products |
|---|---|---|
| H₂O₂ (0.1–1%) | Met, Trp | Sulfoxides, hydroxylated indoles |
| Ozone | Tyr, His | DOPA-like derivatives |
Post-Translational Modifications (PTMs)
Potential enzymatic/non-enzymatic modifications:
| Residue | Position | Modifiable Group | Common PTMs |
|---|---|---|---|
| Ser | 13 | -OH | Phosphorylation (kinases) |
| Tyr | 5, 19 | Phenolic -OH | Sulfation, nitration |
| Arg/Lys | 7, 15, 21 | Guanidino/ε-amino | Methylation, citrullination (Arg) |
Stability note : DL-configuration (racemic mixture) at multiple residues reduces enzymatic processing rates compared to L-forms .
Crosslinking and Aggregation
Aromatic and hydrophobic residues drive aggregation:
-
Tyr-Tyr stacking (Positions 5, 19)
-
Phe-Pro motifs (Positions 9–10, 16–17) promote β-sheet formation .
Aggregation conditions :
| Factor | Effect |
|---|---|
| pH > 8.0 | Deprotonates Tyr (pKa 10.07) |
| High ionic strength | Screen charges on Arg/Lys (Positions 7, 15, 21) |
Degradation Pathways
Primary degradation routes :
-
Deamidation : Asn (Position 20) → Asp/isoAsp at pH 7.4, 37°C (half-life ~10 days) .
-
Racemization : Ser (Position 13), Asp (via Asn) undergo pH-dependent chiral inversion .
-
β-Elimination : Cys/Ser/Thr at high pH (not applicable here due to absence of Cys/Thr).
Accelerating factors :
| Condition | Degradation Pathway | Half-Life Reduction |
|---|---|---|
| 40°C, 75% RH | Deamidation | 4–6× |
| UV light (300 nm) | Trp/Tyr oxidation | 10× |
Charge-Dependent Interactions
Ionizable groups dominate solubility and binding:
| Residue | Count | pKa Range | Net Charge (pH 7.0) |
|---|---|---|---|
| Arg | 4 | 12.48 (guanidino) | +4 |
| Lys | 2 | 10.53 (ε-amino) | +2 |
| His | 1 | 6.00 (imidazole) | ±0 |
| Glu | 1 | 4.25 (carboxyl) | -1 |
pH-dependent behavior :
-
Isoelectric point (pI) : Predicted ~9.5 (dominant Arg/Lys content)
-
Precipitation risk : pH 8.5–10.0 due to neutralization of basic residues.
Synthetic Stability Considerations
Vulnerable steps during synthesis :
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, and ion channels. The pathways involved may include:
Binding to receptors: Peptides can act as agonists or antagonists by binding to specific receptors.
Enzyme inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.
Signal transduction: Peptides can modulate signaling pathways by interacting with intracellular proteins.
Comparison with Similar Compounds
Structural and Chemical Comparisons
Table 1: Key Chemical Properties
Key observations :
- The target compound’s higher molecular weight and undefined stereochemistry distinguish it from smaller, stereospecific cyclic peptides like cyclo(46-55)MOG35-55 .
- Its LogP (-0.3) suggests moderate hydrophilicity, comparable to other DL-configured peptides , but less than cyclic derivatives due to reduced structural rigidity.
Cyclized MOG35-55 Derivatives
Cyclo(46-55)MOG35-55 and cyclo(41-55)MOG35-55 are cyclic analogs derived from MOG35-55, a peptide implicated in experimental autoimmune encephalomyelitis (EAE) models. These cyclized peptides exhibit:
- Enhanced stability : Cyclization reduces enzymatic degradation compared to linear peptides .
- Improved binding affinity : Structural rigidity enhances interactions with major histocompatibility complex (MHC) molecules.
In contrast, the target compound’s linear structure and DL-residues likely reduce its stability and MHC binding specificity. However, its extended sequence may enable interactions with multiple receptors or epitopes.
DL-Configured Peptides
Compounds like H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH share the target’s racemic configuration, leading to:
- Reduced biological activity : DL-residues disrupt interactions with chiral biological targets (e.g., proteases, receptors) .
- Increased synthetic complexity : Racemic mixtures complicate purification and characterization.
Comparative Research Findings
- Cyclic vs. Linear Peptides : Cyclo(46-55)MOG35-55 showed a 3-fold increase in serum stability compared to linear MOG35-55 in vitro . The target compound’s linearity and DL-residues likely result in even faster degradation.
- DL-Residue Impact : In a study of DL-configured antimicrobial peptides, racemic mixtures exhibited 50% lower antimicrobial activity than L-configured counterparts due to reduced membrane interaction efficiency .
Biological Activity
The compound "H-DL-Met-DL-Glu-DL-Val-Gly-DL-Trp-DL-Tyr-DL-Arg-DL-Pro-DL-Pro-DL-Phe-DL-Ser-DL-Arg-DL-Val-DL-Val-DL-His-DL-Leu-DL-Tyr-DL-Arg-DL-Asn-Gly-DL-Lys-OH" is a synthetic peptide comprising a diverse array of amino acids, which may impart various biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
-
Neurotransmission and Cognitive Function :
- D-amino acids, such as those present in the compound, have been implicated in neurotransmission processes. They can modulate NMDA receptor activity, influencing synaptic plasticity and cognitive functions. Research suggests that these amino acids can serve as biomarkers for cognitive decline and dementia risk .
- Antioxidant Properties :
- Metabolic Regulation :
Study 1: Cognitive Function Marker Development
A study explored the role of D-amino acids in cognitive function, highlighting their potential as biomarkers for dementia. The analysis involved the simultaneous detection of various D-amino acids, including those found in the compound under review. The findings indicated that certain D-amino acids correlate with cognitive decline and could be used for early diagnosis .
Study 2: Antioxidant Activity of Bioactive Peptides
Research on bioactive peptides derived from marine organisms demonstrated that specific amino acid sequences could exhibit significant antioxidant activity. This suggests that similar sequences in H-DL-Met... could also provide protective effects against oxidative stress .
Data Table: Biological Activities of Key Amino Acids
| Amino Acid | Biological Activity | Reference |
|---|---|---|
| Met | Antioxidant properties | |
| Arg | Nitric oxide synthesis | |
| Trp | Neurotransmitter precursor | |
| Tyr | Mood regulation | |
| Pro | Collagen synthesis | |
| Gly | Neuroprotective effects |
Synthesis and Characterization
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over amino acid sequencing. This method has been shown to yield high-purity peptides suitable for biological assays .
Potential Therapeutic Applications
- Neurodegenerative Diseases : The neuroprotective properties attributed to certain amino acids suggest potential applications in treating conditions like Alzheimer's disease.
- Cardiovascular Health : Given the role of Arg in nitric oxide production, this peptide may have implications for cardiovascular therapies.
- Antioxidant Supplements : The antioxidant activities observed in related peptides indicate possible uses in dietary supplements aimed at reducing oxidative stress.
Q & A
Q. What are the primary challenges in synthesizing this complex peptide with multiple DL-amino acids, and how can automated synthesis platforms mitigate these issues?
Synthesis challenges include racemization control, sequence complexity, and purification inefficiencies. Automated platforms like χDL (Chemical Description Language) standardize protocols, enabling precise control of reaction parameters (e.g., temperature, stoichiometry) and reproducibility across labs. χDL protocols can be validated and shared for multi-step synthesis, reducing human error and variability .
Q. How can researchers validate the structural integrity of this peptide given its racemic DL-amino acid composition?
Use orthogonal analytical methods:
- HPLC-MS : Confirm molecular weight and detect impurities.
- Chiral chromatography : Resolve DL-enantiomers to assess racemization extent.
- 2D-NMR : Map tertiary interactions and verify sequence alignment. Follow ICH Q2(R2) guidelines for detection limit (DL) and quantitation limit (QL) validation to ensure sensitivity .
Q. What safety protocols are critical when handling this peptide in laboratory settings?
- Label high-risk samples clearly (e.g., potential allergenicity or toxicity) to comply with biosafety guidelines .
- Use fume hoods for solid-phase synthesis to mitigate exposure to volatile reagents.
- Ensure all personnel are trained in handling racemic mixtures, as outlined in safety data sheets for similar compounds .
Advanced Research Questions
Q. How do racemic DL-amino acids in this peptide influence its bioactivity, and what experimental strategies can resolve enantiomer-specific effects?
- Hypothesis : Racemic mixtures may alter binding kinetics or receptor selectivity.
- Methodology :
Synthesize enantiomerically pure analogs (L- and D-forms) using χDL protocols .
Perform comparative bioassays (e.g., SPR for binding affinity, cell-based activity assays).
Analyze data with multivariate statistics to isolate enantiomer-specific effects .
Q. What computational frameworks are recommended for predicting the peptide’s stability under varying pH and temperature conditions?
- Quantum Chemical Calculations : Use reaction path search methods (e.g., IRC analysis) to model degradation pathways .
- Molecular Dynamics (MD) Simulations : Predict conformational changes in aqueous vs. non-polar solvents.
- Machine Learning : Train models on existing peptide stability datasets to extrapolate degradation risks.
Q. How can researchers address contradictions in reported bioactivity data for this peptide across studies?
- Root Cause Analysis :
- Compare synthesis protocols (e.g., manual vs. χDL-automated) to identify variability sources .
- Validate purity thresholds using ICH Q2(R2) criteria, as minor impurities (<QL) can skew bioactivity .
- Meta-Analysis : Aggregate datasets with standardized metadata (e.g., solvent systems, assay temperatures) to isolate confounding variables .
Q. What strategies optimize the peptide’s purification when scaling from mg to gram quantities?
- Chromatography : Use gradient-elution HPLC with mixed-mode columns to resolve closely related byproducts.
- Membrane Technologies : Implement tangential flow filtration (TFF) for desalting and concentrating large batches .
- Process Control : Integrate real-time analytics (e.g., in-line UV monitoring) to automate fraction collection .
Methodological Resources
- Synthesis Reproducibility : Leverage χDL for protocol standardization and cross-platform validation .
- Analytical Validation : Adopt ICH Q2(R2) guidelines for DL/QL determination and impurity profiling .
- Data Harmonization : Use tools like LitLLM to systematically review literature and resolve data discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
